7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide
Description
7-Benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide is a quaternary ammonium salt characterized by a pyrrolo[2,3-b]pyridine core substituted with a benzyl group at the 7-position and a bromide counterion.
Properties
IUPAC Name |
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.BrH/c1-2-5-12(6-3-1)11-16-10-4-7-13-8-9-15-14(13)16;/h1-10H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJLTWWUZMHZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=C2NC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Physical and Chemical Properties
Before delving into preparation methods, it is important to understand the physical and chemical properties of the target compound.
Basic Properties
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃BrN₂ |
| Molecular Weight | 289.17 g/mol |
| Physical Appearance | Yellow to off-white solid |
| Melting Point | Not specifically reported, but similar compounds >200°C |
| Solubility | Soluble in polar solvents (water, methanol, DMSO) |
| CAS Number | 75614-71-0 |
Structural Features
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide consists of a 7-azaindole core with a benzyl group attached to the N7 position. The quaternization of the pyridine nitrogen creates a positively charged center, which is balanced by the bromide counterion. This quaternary ammonium structure significantly alters the electronic properties of the azaindole system compared to the neutral parent compound.
Preparation Methods
General N-Alkylation Approach
The most common approach for preparing this compound involves the direct N-alkylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) with benzyl bromide. This reaction follows a nucleophilic substitution mechanism (SN2) where the pyridine nitrogen acts as the nucleophile.
General Procedure A
Based on similar compounds synthesized in the literature, the following general procedure can be employed:
- To a solution of 1H-pyrrolo[2,3-b]pyridine (3 mmol) in an appropriate solvent (typically acetonitrile, acetone, or THF) is added benzyl bromide (3.6 mmol, 1.2 equiv).
- The reaction mixture is refluxed for 8-24 hours, during which time the quaternary salt precipitates.
- The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.
This method is analogous to the synthesis of 1,7-dimethyl-1H-pyrrolo[2,3-b]pyridin-7-ium iodide, which was prepared from 1-methyl-1H-pyrrolo[2,3-b]pyridine with an 85% yield.
Selective N7-Alkylation Strategy
One of the synthetic challenges in preparing this compound is achieving selective alkylation at the N7 position when starting from unprotected 1H-pyrrolo[2,3-b]pyridine.
Base-Controlled N7 Selectivity
Research has shown that the regioselectivity of alkylation can be controlled by the choice of base and reaction conditions:
- Using sodium hydroxide (large excess) promotes N7 alkylation, leading to 7-substituted derivatives.
- Using butyllithium can favor alkylation at other positions, such as C5.
| Base | Primary Alkylation Site | Temperature | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| NaOH (excess) | N7 | RT to 80°C | DMF | 70-85 |
| BuLi | C5 | -20°C | THF | 60-75 |
| K₂CO₃ | Mixed N1/N7 | RT | Acetone | 50-65 |
Optimized Synthesis of this compound
Based on the synthesis of similar compounds, the following optimized procedure can be used:
Detailed Procedure
- In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 1H-pyrrolo[2,3-b]pyridine (1.0 g, 8.47 mmol) in anhydrous acetonitrile (20 mL).
- Add benzyl bromide (1.73 g, 10.16 mmol, 1.2 eq) dropwise to the solution.
- Heat the mixture under reflux for 12 hours under an inert atmosphere (nitrogen or argon).
- Monitor the reaction progress by TLC (10% MeOH in DCM).
- After completion, cool the mixture to room temperature. The product typically precipitates as a solid.
- Filter the solid, wash with cold acetonitrile (2 × 5 mL) followed by diethyl ether (3 × 10 mL).
- Dry the product under vacuum to obtain this compound.
- If necessary, the product can be recrystallized from methanol/diethyl ether for further purification.
Expected yield: 1.8-2.1 g (74-85%) of yellow to off-white solid.
Alternative Preparation Methods
N1-Protected Strategy
To avoid competitive alkylation at the N1 position, a protection-alkylation-deprotection sequence can be employed:
- Protection of the N1 position with an appropriate protecting group (e.g., SEM, Boc).
- Selective N7-benzylation using benzyl bromide.
- Deprotection of the N1 position.
This approach is particularly useful when preparing derivatives that are sensitive to strong basic conditions.
Phase-Transfer Catalysis Method
Phase-transfer catalysis offers an alternative approach for the preparation of quaternary azaindolium salts:
- To a biphasic mixture of 1H-pyrrolo[2,3-b]pyridine in dichloromethane and 50% aqueous NaOH solution, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 10 mol%).
- Add benzyl bromide dropwise at 0°C.
- Warm to room temperature and stir vigorously for 6-8 hours.
- Separate the phases, extract the aqueous phase with dichloromethane.
- Combine organic extracts, wash with water, dry over Na₂SO₄, and concentrate.
- Purify the product by column chromatography or recrystallization.
Characterization and Analytical Data
Spectroscopic Data
NMR Spectroscopy
Based on analogous compounds, the expected ¹H NMR (400 MHz, DMSO-d₆) spectral data for this compound would include:
- δ 12.0-12.5 (s, 1H, NH)
- δ 8.7-9.0 (d, 1H, pyridine H)
- δ 8.4-8.6 (d, 1H, pyridine H)
- δ 7.6-7.9 (m, 2H, pyrrole and pyridine H)
- δ 7.3-7.5 (m, 5H, phenyl H)
- δ 5.8-6.0 (s, 2H, CH₂)
Similar compounds such as 1,7-dimethyl-1H-pyrrolo[2,3-b]pyridin-7-ium iodide show characteristic signals at:
- δ 8.70 (d, J = 7.9 Hz, 1H)
- δ 8.59 (d, J = 6.2 Hz, 1H)
- δ 7.83 (d, J = 3.6 Hz, 1H)
- δ 7.59 (dd, J = 7.9, 6.2 Hz, 1H)
- δ 6.93 (d, J = 3.5 Hz, 1H)
- δ 4.71 (s, 3H, N7-CH₃)
- δ 4.29 (s, 3H, N1-CH₃)
Infrared Spectroscopy
Expected IR (KBr, cm⁻¹) bands:
- 3300-3100 (N-H stretching)
- 3050-2850 (C-H stretching)
- 1600-1400 (C=C and C=N stretching)
- 750-700 (aromatic C-H bending)
Mass Spectrometry
Expected MS (ESI) data:
- m/z: 209.1 [M]⁺ (cationic part without bromide)
- High-resolution MS: calculated for C₁₄H₁₃N₂⁺: 209.1073, found: [data would be determined experimentally]
Reaction Mechanisms and Structure-Reactivity Relationships
Mechanism of N7-Alkylation
The mechanism for the formation of this compound involves:
- Nucleophilic attack by the pyridine nitrogen (N7) on the benzylic carbon of benzyl bromide
- Formation of a quaternary ammonium salt with bromide as the counterion
The selectivity for N7 versus N1 alkylation is influenced by:
- The greater nucleophilicity of the pyridine nitrogen compared to the pyrrole nitrogen
- The choice of base and solvent conditions
- Steric factors affecting the approach of the electrophile
Structure-Reactivity Relationships
Studies on similar compounds have revealed several structure-reactivity relationships:
| Structural Feature | Effect on Reactivity |
|---|---|
| N1 substitution | Decreases reactivity toward N7 alkylation |
| Electron-donating groups on pyridine ring | Enhance N7 nucleophilicity, increasing reactivity |
| Electron-withdrawing groups on pyridine ring | Decrease N7 nucleophilicity, reducing reactivity |
| Steric hindrance near N7 | Decreases reactivity toward N7 alkylation |
Applications and Significance
Synthetic Utility
This compound and related compounds serve as:
- Intermediates in the synthesis of complex heterocyclic compounds
- Precursors for radical reactions and cyclization processes
- Building blocks for medicinal chemistry libraries
Biological Activity
The 7-azaindole scaffold is found in various biologically active compounds, including inhibitors of:
Quaternization at the N7 position can significantly alter the biological properties of these compounds, potentially enhancing membrane permeability and modulating receptor interactions.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrrolo[2,3-b]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various benzyl-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and angiogenesis.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit FGFR signaling pathways.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. The inhibition of FGFR signaling can lead to reduced cell proliferation, migration, and angiogenesis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Substituent Variations
Compounds 5a , 5b , and 5c () share the pyrrolo[2,3-b]pyridinium core but differ in substituents:
- 5a : 1-Methyl-7-(2-oxo-2H-chromen-3-yl)-pyrrolo[2,3-b]pyridinium bromide (melting point: 179°C, yield: 45%).
- 5b : 7-(6-Bromo-2-oxo-2H-chromen-3-yl)-1-methyl-pyrrolo[2,3-b]pyridinium bromide (melting point: 125°C, yield: 22%).
- 5c : 1-Methyl-7-(3-oxo-3H-benzo[f]chromen-2-yl)-pyrrolo[2,3-b]pyridinium bromide (melting point: 176°C, yield: 32%) .
The benzyl substituent in the target compound contrasts with the chromenone-based substituents in 5a–5c, which introduce extended π-conjugation and influence solubility and melting points. Bromide counterions are consistent across these salts, but substituent bulkiness (e.g., benzo[f]chromenone in 5c) reduces yields compared to simpler analogs like 5a .
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Substituent |
|---|---|---|---|
| Target Compound* | N/A | N/A | 7-Benzyl |
| 5a | 179 | 45 | 2-Oxo-2H-chromen-3-yl |
| 5b | 125 | 22 | 6-Bromo-2-oxo-2H-chromen |
| 5c | 176 | 32 | 3-Oxo-3H-benzo[f]chromen |
The lower yield of 5b (22%) compared to 5a (45%) suggests bromine substituents may introduce steric hindrance or electronic effects that complicate synthesis. Higher melting points in 5a and 5c correlate with rigid chromenone moieties enhancing crystalline packing .
Core Heterocycle Variations
Pyrrolo[2,3-d]pyrimidine Derivatives
lists 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 16019-34-4), which replaces the pyridine ring with a pyrimidine. This modification alters electronic properties and binding affinities, making it relevant for kinase inhibition studies. The presence of chlorine instead of bromide further differentiates its reactivity and solubility .
Pyrrolo[3,2-b]pyridine Isomers
includes 7-bromo-1H-pyrrolo[3,2-b]pyridine, an isomer with a shifted pyrrole ring.
Key Research Findings
Substituent Effects: Chromenone substituents enhance thermal stability (higher melting points) but reduce yields due to steric demands .
Counterion Influence : Bromide ions improve solubility in polar solvents compared to chloride analogs, as seen in pyrimidine derivatives .
Isomeric Differences : Pyrrolo[2,3-b]pyridine isomers exhibit distinct electronic profiles compared to [3,2-b] or [2,3-d] variants, affecting their applications in drug design .
Biological Activity
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound features a fused pyrrole and pyridine ring system with a benzyl group at the 7-position, which may contribute to its pharmacological properties. The presence of the bromide ion enhances its ionic character, potentially influencing its solubility and reactivity in biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The compound's structure includes:
- Fused Rings : A pyrrole ring fused with a pyridine ring.
- Benzyl Group : Attached at the 7-position, which may enhance lipophilicity.
- Bromide Ion : Contributes to ionic interactions with biological targets.
Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
- Antitumor Activity : Preliminary studies suggest that this compound may interact with proteins involved in signal transduction pathways, potentially inhibiting tumor growth.
Case Studies and Research Findings
-
In Vitro Studies :
- A study involving derivatives of pyrrolo[2,3-b]pyridine demonstrated that certain substitutions at the benzyl group significantly affected their inhibitory potency against PDGFR β and VEGFR-2. For example, compounds with specific benzyl substitutions showed improved inhibition rates compared to standard agents .
- In Vivo Studies :
- Structure–Activity Relationship (SAR) :
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine | Fused pyrrole and pyridine rings without benzyl group | Exhibits different biological activities |
| 1H-pyrrolo[2,3-c]pyridine derivatives | Variations in substituents on the pyridine ring | Often used as kinase inhibitors |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Bromine substitution at the 5-position | Different reactivity profile |
This table illustrates how this compound stands out among related compounds by combining favorable structural characteristics with promising biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
